2-Methylbenzaldehyde (o-tolualdehyde) provides steric control from its ortho-methyl group, enabling selective decarbonylation and photoenolization. Key advantages:
Standard purity ≥98%; shipped under ambient conditions.
2-Methylbenzaldehyde (CAS: 529-20-4), commonly known as o-tolualdehyde, is a mono-methylated aromatic aldehyde that serves as a structurally critical precursor in organometallic synthesis, agrochemical manufacturing, and atmospheric chemistry [1]. Unlike unsubstituted benzaldehyde, the presence of the ortho-methyl group introduces significant steric hindrance and alters the electronic density of the carbonyl carbon [2]. With a boiling point of 199–200 °C and a melting point of -35 °C, it remains a highly processable liquid under standard industrial conditions [3]. For procurement professionals and synthetic chemists, its primary value lies in its specific ortho-substitution, which dictates precise chemoselectivity in cross-coupling, decarbonylation, and photochemical reactions where generic aromatic aldehydes or para-substituted isomers fail to deliver the required steric control [1].
Substituting 2-methylbenzaldehyde with its closest structural isomers, such as 4-methylbenzaldehyde (p-tolualdehyde) or unsubstituted benzaldehyde, fundamentally alters reaction kinetics and product distributions [1]. The ortho-methyl group creates a sterically demanding environment around the formyl group, which actively suppresses unwanted side reactions—such as the Tishchenko reaction during catalytic decarbonylation—resulting in higher targeted yields than the para-isomer[2]. Furthermore, its gas-phase oxidation kinetics with NO3 radicals are nearly twice as fast as 4-methylbenzaldehyde, and it exhibits a completely divergent photoenolization profile under direct UV irradiation [3]. Consequently, buyers cannot treat tolualdehyde isomers as interchangeable commodities; selecting the exact ortho-isomer is strictly required to achieve targeted steric control and specific photochemical reactivity [1].
Potency differences among ortho, meta, and para isomers limit direct substitution in pest model studies.
Mixed‑type vs. uncompetitive inhibition profiles may alter research outcomes if isomers are interchanged.
Shape‑selective materials discriminate between isomers; one‑for‑one replacement compromises separation studies.
In nickel-catalyzed decarbonylation workflows, the position of the methyl group critically impacts product yield. 2-Methylbenzaldehyde achieves a 75% yield of the decarbonylated product, outperforming 4-methylbenzaldehyde, which only yields 55% under identical conditions[1]. The proximity of the ortho-methyl group to the carbonyl center provides essential steric hindrance that suppresses the competing Tishchenko reaction, a side reaction that degrades yield in less hindered isomers [1].
| Evidence Dimension | Decarbonylation product yield |
| Target Compound Data | 75% yield |
| Comparator Or Baseline | 55% yield (4-methylbenzaldehyde) |
| Quantified Difference | 20% absolute yield increase |
| Conditions | Ni(COD)2 (15 mol %), PCy3 (30 mol %), cyclohexane, 140 °C, 24 h |
Buyers sourcing precursors for decarbonylation-dependent synthetic routes should prioritize the ortho-isomer to maximize atom economy and minimize byproduct formation.
For atmospheric modeling and environmental chamber studies, 2-methylbenzaldehyde demonstrates significantly higher reactivity toward NO3 radicals compared to its structural analogs. Absolute and relative rate measurements establish its reaction rate coefficient at 8.7 ± 0.8 × 10^-15 cm3 molec-1 s-1 [1]. This is approximately 1.8 times faster than 4-methylbenzaldehyde (4.9 ± 0.4 × 10^-15 cm3 molec-1 s-1) and over 3.3 times faster than unsubstituted benzaldehyde (2.6 ± 0.3 × 10^-15 cm3 molec-1 s-1) [1].
| Evidence Dimension | NO3 radical reaction rate coefficient |
| Target Compound Data | 8.7 ± 0.8 × 10^-15 cm3 molec-1 s-1 |
| Comparator Or Baseline | 4.9 ± 0.4 × 10^-15 cm3 molec-1 s-1 (4-methylbenzaldehyde) |
| Quantified Difference | ~1.8x faster reaction kinetics than the para-isomer |
| Conditions | 7300 L simulation chamber at ambient temperature (298 ± 2 K) and atmospheric pressure |
Environmental researchers must procure this specific isomer to accurately simulate rapid ortho-specific atmospheric degradation pathways that cannot be modeled using para-tolualdehyde.
Under direct UV irradiation in exhaust-like smog chamber mixtures, 2-methylbenzaldehyde exhibits a fundamentally different photochemical profile than its isomers. While benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde are totally unreactive when irradiated individually, 2-methylbenzaldehyde is highly reactive due to its susceptibility to photoenolization [1]. This binary contrast in reactivity dictates its specific role in photochemical studies [1].
| Evidence Dimension | Photochemical reactivity under direct UV irradiation |
| Target Compound Data | Highly reactive (undergoes photoenolization) |
| Comparator Or Baseline | Totally unreactive (4-methylbenzaldehyde and benzaldehyde) |
| Quantified Difference | Binary reactivity contrast (Reactive vs. Unreactive) |
| Conditions | Direct UV irradiation in individual smog chamber models |
Procurement for photochemical reference standards must strictly specify the ortho-isomer, as generic substitution with the para-isomer will result in complete reaction failure.
The steric bulk of 2-methylbenzaldehyde can be leveraged to intentionally prevent reactions in complex mixtures. In the photochemical synthesis of ynones from aryl aldehydes and sulfone-based alkynes, 2-methylbenzaldehyde yields 0% of the target ynone due to steric hindrance and competing photoenolization, whereas unhindered analogs like 4-methoxybenzaldehyde achieve up to 91% yield [1]. This complete suppression allows the ortho-isomer to remain intact during specific photochemical cascades[1].
| Evidence Dimension | Ynone product yield in photochemical coupling |
| Target Compound Data | 0% yield (reaction completely suppressed) |
| Comparator Or Baseline | 91% yield (4-methoxybenzaldehyde) |
| Quantified Difference | 100% suppression of coupling reactivity |
| Conditions | Photochemical reaction with hexyne-derived ethyl sulfone |
Synthetic chemists can procure this compound specifically to act as an orthogonal, unreactive formyl moiety in multi-step photochemical syntheses where other aldehydes would undesirably couple.
Driven by its ability to suppress the Tishchenko side reaction, 2-methylbenzaldehyde is the preferred precursor for nickel-catalyzed decarbonylation workflows [1]. Buyers sourcing starting materials for complex organometallic transformations should select this isomer over 4-methylbenzaldehyde to ensure higher yields and improved atom economy in the synthesis of specific downstream targets.
Because its gas-phase oxidation kinetics with NO3 radicals are nearly twice as fast as its para-isomer, 2-methylbenzaldehyde is an essential procurement item for environmental laboratories [2]. It is specifically required to calibrate simulation chambers and build accurate atmospheric degradation models that account for rapid ortho-specific oxidation pathways.
The unique susceptibility of 2-methylbenzaldehyde to photoenolization, combined with its steric hindrance, renders it completely unreactive in certain sulfone-based alkyne couplings where other aldehydes readily react[3]. This allows process chemists to utilize it as a stable, orthogonal building block in complex photochemical mixtures without requiring additional protecting group chemistry.
Corrosive;Irritant